4-bromo-3,5-dimethyl-1H-indole
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Overview
Description
4-Bromo-3,5-dimethyl-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3,5-dimethyl-1H-indole typically involves the bromination of 3,5-dimethylindole. One common method is the electrophilic substitution reaction, where bromine is introduced to the indole ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in pharmaceuticals and chemical research .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,5-dimethyl-1H-indole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.
Reduction Reactions: The compound can be reduced to form different reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Formation of various substituted indole derivatives.
Oxidation: Production of oxidized indole compounds.
Reduction: Generation of reduced indole derivatives.
Scientific Research Applications
4-Bromo-3,5-dimethyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-bromo-3,5-dimethyl-1H-indole involves its interaction with various molecular targets and pathways. The bromine and methyl groups enhance its binding affinity to specific receptors and enzymes, leading to its biological effects. The compound may inhibit certain enzymes or modulate receptor activity, resulting in its observed pharmacological properties .
Comparison with Similar Compounds
Similar Compounds
4-Bromoindole: Similar structure but lacks the additional methyl groups.
3,5-Dimethylindole: Similar structure but lacks the bromine atom.
4-Bromo-3-methylindole: Similar structure with one less methyl group
Uniqueness
The combination of these substituents provides a distinct set of properties that differentiate it from other indole derivatives .
Properties
CAS No. |
1360900-72-6 |
---|---|
Molecular Formula |
C10H10BrN |
Molecular Weight |
224.1 |
Purity |
0 |
Origin of Product |
United States |
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